methyl 3-carbamoyl-2-(2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate
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Description
Methyl 3-carbamoyl-2-(2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate is a useful research compound. Its molecular formula is C19H19N3O6S and its molecular weight is 417.44. The purity is usually 95%.
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Biological Activity
Methyl 3-carbamoyl-2-(2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate is a complex organic compound with potential biological activity. This article reviews its biological properties, synthesis methods, and relevant case studies to provide a comprehensive understanding of its pharmacological potential.
Chemical Structure and Properties
The compound features a unique combination of a thieno[2,3-c]pyridine core and various functional groups, including carbamoyl and carboxamide moieties. Its structural complexity suggests diverse interaction capabilities with biological targets.
Synthesis
The synthesis of this compound typically involves multi-step synthetic routes. Initial steps may include the formation of the thieno[2,3-c]pyridine scaffold followed by the introduction of the carbamoyl and carboxamide groups. The synthesis process is crucial for obtaining high purity and yield, which directly impacts the biological activity of the resulting compound.
Anticancer Potential
Preliminary studies indicate that compounds containing thieno[2,3-c]pyridine structures exhibit significant anticancer activities. For instance:
- Cell Line Studies : In vitro assays have shown that derivatives similar to methyl 3-carbamoyl-2-(2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine can inhibit the proliferation of various cancer cell lines. Notably, compounds with similar structures have demonstrated cytotoxic effects against leukemia and breast cancer cell lines .
The mechanism by which this compound exerts its biological effects may involve:
- Inhibition of Tubulin Polymerization : Similar compounds have been reported to inhibit tubulin polymerization, which is critical for mitosis in cancer cells .
- Targeting Specific Signaling Pathways : The presence of specific functional groups may allow for selective inhibition of signaling pathways involved in cancer progression.
Comparative Analysis with Related Compounds
To understand the unique properties of methyl 3-carbamoyl-2-(2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate better, a comparison with structurally related compounds is necessary:
Compound Name | Structural Features | Notable Activity |
---|---|---|
4,5-Dihydrothieno[2,3-c]pyridine derivatives | Similar core structure | Anticancer activity |
Benzopyran derivatives | Aromatic systems | PI3K inhibition |
Benzoxepin compounds | Heterocyclic frameworks | Antimicrobial properties |
This table highlights how methyl 3-carbamoyl-2-(2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate stands out due to its specific combination of functional groups that enhance its biological activity compared to other similar compounds .
Case Studies
Several studies have explored the biological activity of related compounds:
- Study on Dihydrobenzofuran Lignans : Research indicated that dihydrobenzofuran derivatives exhibit antimitotic properties through tubulin inhibition . This suggests potential parallels in the action mechanism with methyl 3-carbamoyl derivatives.
- Antitumor Activity Evaluation : A series of benzofused hybrids were assessed for their anticancer properties in multiple myeloma cell lines. The findings indicated that specific structural modifications could significantly enhance potency against cancer cells .
Future Directions
Further research is essential to fully elucidate the pharmacological potential of methyl 3-carbamoyl-2-(2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate. Key areas for future studies include:
- Comprehensive Biological Assays : Conducting extensive in vitro and in vivo studies to evaluate efficacy across different cancer types.
- Mechanistic Studies : Investigating the specific molecular interactions and pathways affected by this compound.
- Structure-Activity Relationship (SAR) Analysis : Exploring how modifications to the structure influence biological activity.
Properties
IUPAC Name |
methyl 3-carbamoyl-2-(2,3-dihydro-1,4-benzodioxine-3-carbonylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O6S/c1-26-19(25)22-7-6-10-14(8-22)29-18(15(10)16(20)23)21-17(24)13-9-27-11-4-2-3-5-12(11)28-13/h2-5,13H,6-9H2,1H3,(H2,20,23)(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVFHRTMABMDVON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3COC4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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